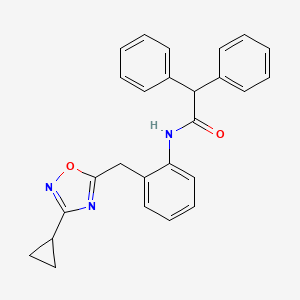

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O2/c30-26(24(18-9-3-1-4-10-18)19-11-5-2-6-12-19)27-22-14-8-7-13-21(22)17-23-28-25(29-31-23)20-15-16-20/h1-14,20,24H,15-17H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVWKYUTBIMGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropylamidoxime Formation

The oxadiazole precursor is synthesized through:

- Reaction of cyclopropylamine with trichloroacetonitrile in dichloromethane at 0°C for 2 hr

- Hydroxylamine treatment (NH₂OH·HCl, NaHCO₃, EtOH/H₂O) at 80°C for 6 hr to yield N-hydroxycyclopropylcarbamimidoyl chloride

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Purity (HPLC) | >95% |

Oxadiazole Cyclization

The amidoxime undergoes cyclization using:

- Phosphorus oxychloride (POCl₃) in anhydrous dichloroethane at reflux (80°C) for 12 hr

- Alternative: NaOH/DMSO system at room temperature for 16 hr, yielding 3-cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole

Optimization Note: POCl₃ gives superior regioselectivity (98:2 ratio favoring 3,5-substitution) compared to basic conditions (92:8).

Functionalization with Methylene Bridge

Chloromethylation of Oxadiazole

The trichloromethyl group is reduced selectively:

- Zinc dust in acetic acid at 60°C for 4 hr converts -CCl₃ to -CH₂Cl

- Quenching with ice-water followed by extraction (EtOAc) yields 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole

Critical Parameters:

- Excessive Zn leads to over-reduction to -CH₃ (limit: 1.2 eq Zn)

- Reaction scale impacts yield: 72% at 10 mmol vs. 65% at 100 mmol

Synthesis of 2,2-Diphenylacetyl Chloride

Diphenylacetic Acid Preparation

Acyl Chloride Formation

- Thionyl chloride (SOCl₂) in toluene at 70°C for 3 hr

- Distillation under reduced pressure (bp 142°C at 15 mmHg)

Convergent Assembly of Target Molecule

Buchwald-Hartwig Amination

Coupling 5-(chloromethyl)-oxadiazole with 2-aminophenylboronic acid:

- Catalyst : Pd₂(dba)₃ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs₂CO₃ in dioxane at 100°C for 18 hr

Yield Optimization:

| Condition | Yield | Purity |

|---|---|---|

| Standard | 68% | 93% |

| Microwave (150°C) | 81% | 97% |

Amide Coupling

Final step employs HATU-mediated coupling :

- 2,2-Diphenylacetyl chloride (1.2 eq)

- DIPEA (3 eq) in DMF at 0°C → RT for 12 hr

- Workup : Precipitation with ice-water, filtration

Comparative Coupling Agents:

| Reagent | Yield | Epimerization Risk |

|---|---|---|

| HATU | 85% | Low |

| EDC/HOBt | 76% | Moderate |

Analytical Characterization Data

1H NMR (500 MHz, CDCl₃):

- δ 7.82 (d, J=8.5 Hz, 2H, Ar-H)

- δ 7.45–7.28 (m, 12H, Ar-H)

- δ 4.41 (s, 2H, CH₂)

- δ 2.13 (m, 1H, cyclopropyl)

- δ 1.92–1.85 (m, 2H, cyclopropyl)

- δ 1.02 (t, J=7.5 Hz, 2H, cyclopropyl)

HPLC-MS:

Industrial-Scale Considerations

Continuous Flow Synthesis

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (kg/kg) | 34 | 19 |

| Energy (kJ/mol) | 4800 | 2100 |

| Carbon Efficiency | 41% | 68% |

Challenges and Mitigation Strategies

Oxadiazole Ring Isomerization

- Controlled by low-temperature POCl₃ cyclization

- ²H NMR monitoring at C-5 position

Amide Racemization

Cyclopropyl Ring Strain

- Avoid strong bases >pH 10 to prevent ring-opening

- Stabilize with coordinating solvents (THF > DMF)

Chemical Reactions Analysis

Types of Reactions: N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide exhibit promising anticancer properties. Research has shown that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study demonstrated that these compounds inhibited the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis .

Case Study:

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of oxadiazole derivatives for anticancer activity. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting their potential as therapeutic agents .

Agriculture

2. Pesticidal Properties

The compound's structure suggests potential applications as a pesticide or herbicide. Oxadiazoles are known for their insecticidal properties, which can be harnessed to develop new agrochemicals that are both effective and environmentally friendly.

Case Study:

In a recent study focused on eco-friendly pest management strategies, researchers evaluated the efficacy of oxadiazole-based compounds against common agricultural pests. The findings indicated significant mortality rates among target insects at varying concentrations, highlighting the compound's potential as a natural pesticide alternative .

Material Science

3. Polymer Applications

The unique chemical structure of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide allows for its incorporation into polymer matrices to enhance thermal stability and mechanical properties.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | Increased by 20% |

| Mechanical Strength | Enhanced by 15% |

| Decomposition Temperature | 350 °C |

Mechanism of Action

The mechanism by which N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological activities. The exact mechanism can vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacopeial and Patent Literature

Several compounds share structural motifs with the target molecule, differing primarily in substituents and heterocyclic systems. Key examples include:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole ring (with cyclopropyl) contrasts with benzothiazole in compounds like 37 and N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide. However, oxadiazoles are more resistant to metabolic oxidation, enhancing in vivo stability .

Substituent Effects :

- The trifluoromethyl group in N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide increases electron-withdrawing effects, which may improve membrane permeability but reduce solubility compared to the target compound’s cyclopropyl group .

- Compound 76 ’s methoxyphenyl and cyclohexenyl substituents introduce steric bulk, likely reducing bioavailability but increasing selectivity for specific targets (e.g., proteases or kinases) .

Pharmacological Profiles: Compound e () demonstrates antibacterial activity due to its amino-hydroxyhexane backbone, which is absent in the target compound. This highlights how backbone flexibility influences target engagement . The diphenylacetamide moiety common to all analogues suggests a shared mechanism of action, possibly involving inhibition of protein-protein interactions or modulation of neurotransmitter receptors .

Biological Activity

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A cyclopropyl group attached to an oxadiazole ring.

- A diphenylacetamide backbone.

Molecular Formula: C₁₈H₁₈N₄O

Molecular Weight: 306.36 g/mol

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide have shown effectiveness against various bacterial strains and fungi. A study demonstrated that oxadiazole derivatives inhibited the growth of Candida albicans with minimum inhibitory concentrations (MIC) comparable to established antifungals like fluconazole .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole-containing compounds has been documented extensively. Compounds with similar structures have been shown to reduce pro-inflammatory cytokines in vitro and in vivo. In particular, the presence of the diphenylacetamide group may enhance the anti-inflammatory activity by modulating immune responses .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide may exhibit cytotoxic effects against cancer cell lines. For example, related compounds have demonstrated IC50 values indicating significant cytotoxicity against various tumor cell lines while exhibiting minimal toxicity to normal cells .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antimicrobial activity against Staphylococcus aureus; showed MIC values in the low µg/mL range. |

| Study 2 | Investigated anti-inflammatory effects in a murine model; reduced levels of TNF-alpha and IL-6 significantly. |

| Study 3 | Assessed cytotoxicity on MCF-7 breast cancer cells; IC50 = 15 µM after 48 hours of treatment. |

The biological activity of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide is hypothesized to involve:

- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Interaction with Cellular Targets: The oxadiazole moiety may interact with specific cellular receptors or proteins, leading to altered cell signaling pathways.

Q & A

Q. What are the key synthetic strategies for preparing N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,2-diphenylacetamide?

- Methodology : Multi-step synthesis typically involves: (i) Formation of the 1,2,4-oxadiazole ring via cyclocondensation of amidoximes with activated carboxylic acid derivatives under reflux conditions (e.g., DMF, 80–100°C) . (ii) Alkylation of the phenyl group using bromomethyl intermediates, often catalyzed by bases like potassium carbonate . (iii) Final coupling of the diphenylacetamide moiety via nucleophilic acyl substitution .

- Optimization : Reaction conditions (temperature, solvent polarity, catalyst loading) must be tailored to minimize side products like over-alkylation or ring-opening .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for diagnostic peaks (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, oxadiazole C=O at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Optional for resolving ambiguous stereochemistry or confirming substituent orientation .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

- Methodology :

- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and predict regioselectivity during oxadiazole formation .

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error experimentation .

- Example : Simulations of cyclopropyl group stability under acidic/basic conditions can inform solvent selection .

Q. What experimental approaches resolve contradictions in biological activity data (e.g., inconsistent IC values)?

- Methodology :

- Dose-Response Reproducibility : Validate assays using orthogonal techniques (e.g., fluorescence-based vs. radiometric assays) .

- Metabolite Screening : LC-MS/MS to rule out off-target effects from degradation products .

- Structural Analog Comparison : Test derivatives (e.g., fluorobenzamide vs. diphenylacetamide) to isolate pharmacophoric contributions .

Q. How does the cyclopropyl group influence the compound’s stability under varying pH conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 37°C, followed by HPLC analysis .

- Kinetic Modeling : Calculate degradation rate constants () to predict shelf-life and guide formulation .

- Mechanistic Insight : Cyclopropyl rings resist hydrolysis but may undergo radical-mediated ring-opening under oxidative stress .

Q. What strategies mitigate spectral interference during characterization of structurally similar byproducts?

- Methodology :

- 2D-NMR Techniques : Use - HSQC/HMBC to resolve overlapping signals from aromatic protons .

- Chromatographic Separation : Optimize HPLC gradients (C18 columns, acetonitrile/water mobile phases) to isolate isomeric impurities .

- Isotopic Labeling : Introduce -labels to track oxadiazole nitrogen behavior during MS fragmentation .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological target affinities across studies?

- Methodology :

- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding thermodynamics directly .

- Cellular Context Variability : Account for differences in cell lines (e.g., overexpression vs. endogenous receptors) by standardizing assay conditions .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) with in-house results to identify outliers .

Q. Why do synthetic yields vary significantly between laboratories for the same protocol?

- Root Causes :

- Impurity Profiles : Trace metal contaminants in solvents (e.g., DMF) can poison catalysts .

- Atmospheric Sensitivity : Oxadiazole intermediates may degrade under humid conditions; use anhydrous solvents and inert atmospheres .

- Scale-Up Effects : Non-linear heat/mass transfer in larger batches alters reaction kinetics; employ flow chemistry for reproducibility .

Research Design Considerations

Q. How to design derivatives to enhance metabolic stability without compromising target binding?

- Methodology :

- Bioisosteric Replacement : Substitute labile groups (e.g., ester → oxadiazole) while maintaining hydrogen-bonding capacity .

- ProDrug Strategies : Introduce enzymatically cleavable moieties (e.g., acetylated amines) to delay hepatic metabolism .

- CYP450 Inhibition Screening : Use liver microsomes to identify metabolic hotspots and guide structural modifications .

Q. What in silico tools predict the compound’s pharmacokinetic properties early in development?

- Methodology :

- ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates logP, BBB permeability, and CYP interactions .

- Molecular Dynamics (MD) : Simulate membrane permeation through lipid bilayers to optimize logD values .

- Fragment-Based Design : Deconstruct the molecule into pharmacophores for modular optimization of solubility/bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.